Enantiomeric Excess Achieved via Ketoreductase-Catalyzed Synthesis
The patented manufacturing process for the ERK inhibitor Ravoxertinib (GDC-0994) specifies a biocatalytic reduction step employing a ketoreductase enzyme (KRED-NADH-112) to produce the target (R)-enantiomer from the corresponding α-hydroxyketone precursor. The patent explicitly claims that this ketoreductase step affords the (R)-diol with an enantiomeric excess of at least about 98% [1]. This represents a high level of stereochemical fidelity achievable through enzymatic resolution, which is critical for avoiding the presence of the undesired (S)-enantiomer that would otherwise necessitate costly downstream purification or result in an impure chiral drug intermediate. The racemic mixture (CAS 1558116-77-0) inherently possesses 0% ee by definition, making it unsuitable for direct use in stereospecific synthetic routes without additional resolution steps.
| Evidence Dimension | Enantiomeric excess (ee) of the diol intermediate produced in a validated pharmaceutical manufacturing process |
|---|---|
| Target Compound Data | ≥ 98% ee (R-configuration) |
| Comparator Or Baseline | Racemic mixture (CAS 1558116-77-0): 0% ee; (S)-enantiomer (CAS 2007908-91-8): not produced by this validated route |
| Quantified Difference | ≥ 98% difference in enantiopurity versus racemate |
| Conditions | Ketoreductase KRED-NADH-112 in aqueous medium with organic cosolvent, 1-50 °C |
Why This Matters
Procurement of the specified (R)-enantiomer with validated high enantiomeric excess eliminates the need for in-house chiral resolution and ensures compliance with the stereochemical specifications of downstream drug substance manufacturing.
- [1] US Patent Application 20200190061. Process for the Manufacturing of Medicaments. Published June 18, 2020. View Source
